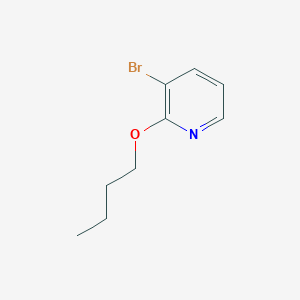

3-Bromo-2-butoxypyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

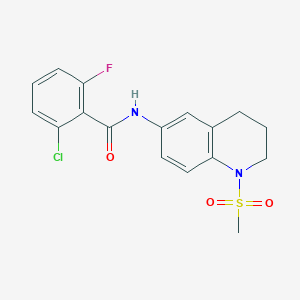

3-Bromo-2-butoxypyridine is a chemical compound with the molecular formula C9H12BrNO . It has a molecular weight of 230.1 .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 230.1 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications

Reactivity in Organic Synthesis

The reactivity of 3-Bromo-2-butoxypyridine and related compounds has been a subject of study in organic chemistry. For example, Zoest and Hertog (2010) explored the reactivities of 3- and 4-bromopyridines towards potassium tert-butoxide and potassium benzenethiolate in dimethyl sulfoxide, finding that these compounds undergo complex addition-elimination mechanisms (Zoest & Hertog, 2010). This kind of research highlights the potential utility of this compound in synthetic organic chemistry.

Synthesis and Mechanisms in Organic Reactions

Heasley et al. (2002) studied the addition of bromine chloride and iodine monochloride to various ketones, a process that may involve compounds similar to this compound. Their research provides insights into the regioselectivity and mechanisms of these additions, which could be relevant for understanding the behavior of this compound in similar contexts (Heasley et al., 2002).

Applications in Medicinal Chemistry

Although specific research on this compound in medicinal chemistry was not found, the broader class of bromopyridines has been studied for potential pharmaceutical applications. For instance, the study of the structure of 2-(quinuclidinium)-butyric acid bromide hydrate by X-ray diffraction, DFT calculations, and spectroscopy by Dega-Szafran et al. (2010) indicates the potential for similar bromopyridines in drug design and development (Dega-Szafran et al., 2010).

Electrochemical Applications

Inokuchi et al. (1994) developed an improved procedure for the electrochemical radical cyclization of bromo acetals, potentially applicable to compounds like this compound. This research could be relevant for understanding the electrochemical properties of this compound in synthetic applications (Inokuchi et al., 1994).

Catalysis and Synthesis

Baeza et al. (2010) explored the use of 3-bromo-2-(bromomethyl)-4-methoxypyrrolo[2,3-b]pyridine, a compound structurally related to this compound, in the synthesis of natural alkaloids. Their research demonstrates the potential of bromopyridines in catalysis and complex organic syntheses (Baeza et al., 2010).

Safety and Hazards

While specific safety data for 3-Bromo-2-butoxypyridine is not available, it’s important to handle all chemical compounds with care. General safety measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Biochemical Analysis

Biochemical Properties

It is known that the compound interacts with various enzymes, proteins, and other biomolecules The nature of these interactions is complex and may involve various biochemical reactions

Cellular Effects

It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known that the compound can interact with various enzymes and cofactors , potentially affecting metabolic flux or metabolite levels

Transport and Distribution

It is possible that the compound interacts with various transporters or binding proteins, potentially affecting its localization or accumulation

Properties

IUPAC Name |

3-bromo-2-butoxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-2-3-7-12-9-8(10)5-4-6-11-9/h4-6H,2-3,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REBQFLFAGFDTGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC=N1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2818711.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide](/img/structure/B2818713.png)

![N-(2-{[5-chloro-6-(propan-2-yloxy)pyridin-3-yl]formamido}ethyl)prop-2-enamide](/img/structure/B2818716.png)

![1-[(1-Methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid hydrate](/img/structure/B2818719.png)

![1,3-Dihydrofuro[3,4-c]pyridine hydrochloride](/img/structure/B2818722.png)

![1-Prop-2-enoyl-N-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]piperidine-4-carboxamide](/img/structure/B2818723.png)

![5-bromo-2-chloro-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide](/img/structure/B2818731.png)

![3-(3,4-dimethylbenzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline](/img/structure/B2818732.png)